molecular formula C6H11NO B177073 Piperidine-2-carbaldehyde CAS No. 144876-20-0

Piperidine-2-carbaldehyde

Cat. No.: B177073
CAS No.: 144876-20-0
M. Wt: 113.16 g/mol
InChI Key: XHLCYFVJQKWNRH-UHFFFAOYSA-N
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Description

Piperidine-2-carbaldehyde is an organic compound with the molecular formula C6H9NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of an aldehyde functional group at the second position of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of piperidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation of piperidine using air or oxygen in the presence of a suitable catalyst. This method offers a scalable and efficient route for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Piperidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to piperidine-2-carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to piperidine-2-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Primary amines or hydroxylamine in the presence of a mild acid catalyst.

Major Products Formed:

    Oxidation: Piperidine-2-carboxylic acid.

    Reduction: Piperidine-2-methanol.

    Substitution: Imines or oximes, depending on the nucleophile used.

Scientific Research Applications

Piperidine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of piperidine-2-carbaldehyde depends on its specific application. In biological systems, it can interact with enzymes or receptors, modulating their activity. For example, this compound derivatives may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Piperidine-2-carbaldehyde can be compared with other similar compounds, such as:

    Pyridine-2-carbaldehyde: Similar structure but with a nitrogen atom in the aromatic ring, leading to different reactivity and applications.

    Piperidine-3-carbaldehyde: The aldehyde group is positioned at the third carbon, resulting in distinct chemical properties and reactivity.

    Piperidine-4-carbaldehyde:

Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the exploration of diverse chemical and biological properties.

Properties

IUPAC Name

piperidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLCYFVJQKWNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451135
Record name Piperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144876-20-0
Record name Piperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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